Cas no 1289213-80-4 (2-Amino-6-bromoisonicotinaldehyde)
2-Amino-6-bromoisonicotinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-6-bromoisonicotinaldehyde
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- Inchi: 1S/C6H5BrN2O/c7-5-1-4(3-10)2-6(8)9-5/h1-3H,(H2,8,9)
- InChI Key: XHVVFDJLNVZVHR-UHFFFAOYSA-N
- SMILES: BrC1=CC(C=O)=CC(N)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 131
- XLogP3: 1
- Topological Polar Surface Area: 56
2-Amino-6-bromoisonicotinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029016804-250mg |
2-Amino-6-bromoisonicotinaldehyde |
1289213-80-4 | 95% | 250mg |
$1,038.80 | 2022-04-03 | |
| Alichem | A029016804-1g |
2-Amino-6-bromoisonicotinaldehyde |
1289213-80-4 | 95% | 1g |
$3,097.65 | 2022-04-03 |
2-Amino-6-bromoisonicotinaldehyde Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 2-Amino-6-bromoisonicotinaldehyde
Professional Introduction to 2-Amino-6-bromoisonicotinaldehyde (CAS No: 1289213-80-4)
2-Amino-6-bromoisonicotinaldehyde, with the chemical identifier CAS No: 1289213-80-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aldehyde derivative belongs to the isonicotinaldehyde family, characterized by its unique structural and functional properties. The presence of both an amino group and a bromine substituent on the pyridine ring imparts distinct reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The compound’s molecular structure consists of a pyridine core substituted at the 2-position with an amino group and at the 6-position with a bromine atom, flanked by an aldehyde functionality at the 3-position. This arrangement facilitates diverse chemical transformations, including condensation reactions, nucleophilic substitutions, and metal-catalyzed coupling reactions. Such versatility has positioned 2-Amino-6-bromoisonicotinaldehyde as a key building block in the development of novel pharmaceutical agents.
In recent years, 2-Amino-6-bromoisonicotinaldehyde has been extensively explored in the synthesis of small-molecule inhibitors targeting various biological pathways. One particularly noteworthy area of research involves its application in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups to generate more complex scaffolds. For instance, studies have demonstrated its utility in constructing quinazoline derivatives, known for their kinase inhibitory activity.
Furthermore, the aldehyde group in 2-Amino-6-bromoisonicotinaldehyde allows for condensation with hydrazines or hydroxylamine derivatives to form hydrazones or oxime derivatives. These intermediates have been investigated for their potential antimicrobial and anti-inflammatory properties. A recent study highlighted the synthesis of a series of isonicotinamide-based hydrazones derived from 2-Amino-6-bromoisonicotinaldehyde, which exhibited significant inhibitory effects on bacterial growth and demonstrated promising preclinical activity against Mycobacterium tuberculosis.
The incorporation of the amino group into drug-like molecules is particularly advantageous due to its ability to form hydrogen bonds with biological targets. This feature has been leveraged in designing peptidomimetics and protein-protein interaction inhibitors. Researchers have utilized 2-Amino-6-bromoisonicotinaldehyde as a precursor to develop novel ligands that disrupt critical disease-related pathways. For example, modifications at the 5-position of the pyridine ring have yielded compounds with enhanced binding affinity to transcription factors involved in cancer progression.
Advances in computational chemistry have further enhanced the utility of 2-Amino-6-bromoisonicotinaldehyde in drug discovery. Molecular docking simulations have identified optimal substitution patterns that maximize binding interactions with target proteins. These predictions have guided synthetic efforts toward high-affinity inhibitors with improved pharmacokinetic profiles. The bromine substituent’s tunable electronic properties also allow for modulation of metabolic stability and solubility, critical factors in drug development.
The growing interest in green chemistry has prompted investigations into sustainable synthetic routes for 2-Amino-6-bromoisonicotinaldehyde. Catalytic methods employing transition metals have been optimized to minimize waste and energy consumption. Such approaches align with global efforts to reduce the environmental footprint of pharmaceutical manufacturing while maintaining high yields and purity standards.
Future directions in research may explore derivatization strategies that enhance bioavailability and reduce off-target effects. The unique reactivity profile of 2-Amino-6-bromoisonicotinaldehyde ensures its continued relevance in innovative drug design. As new therapeutic targets emerge, this compound will remain a cornerstone in synthesizing next-generation pharmaceuticals capable of addressing complex diseases.
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